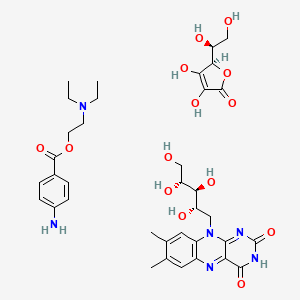
GNE-5729
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GNE-5729 is a compound belonging to the pyridopyrimidinone series, known for its selective modulation of the N-methyl-D-aspartate receptor (NMDAR) subunit GluN2A. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of neuroscience, where it acts as a positive allosteric modulator of NMDARs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GNE-5729 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridopyrimidinone core, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically involves:
- Formation of the pyridopyrimidinone core through cyclization reactions.
- Introduction of substituents to the core structure via nucleophilic substitution or palladium-catalyzed coupling reactions.
- Final purification steps to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: GNE-5729 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
GNE-5729 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of NMDAR modulators.
Biology: Investigated for its effects on synaptic plasticity and neuronal signaling.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as depression and schizophrenia.
Mécanisme D'action
GNE-5729 exerts its effects by selectively modulating the GluN2A subunit of NMDARs. It acts as a positive allosteric modulator, enhancing the receptor’s response to its endogenous ligands, glutamate and glycine. This modulation leads to increased calcium ion influx and subsequent activation of downstream signaling pathways involved in synaptic plasticity and neuronal communication .
Comparaison Avec Des Composés Similaires
GNE-0723: Another pyridopyrimidinone-based NMDAR positive allosteric modulator with structural similarities to GNE-5729.
GNE-6901: A highly selective compound identified through high-throughput screening.
GNE-8324: Another selective modulator with distinct structure-activity relationships
Uniqueness of this compound: this compound stands out due to its improved pharmacokinetic profile and increased selectivity against other ionotropic glutamate receptors such as AMPA receptors. This selectivity reduces potential off-target effects and enhances its therapeutic potential .
Propriétés
Numéro CAS |
2026635-66-3 |
|---|---|
Formule moléculaire |
C17H10Cl2F3N5O |
Poids moléculaire |
428.1962 |
Nom IUPAC |
(1R,2R)-2-(7-chloro-2-((5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-6-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H10Cl2F3N5O/c18-11-1-2-14-24-9(7-26-13(19)5-12(25-26)17(20,21)22)4-15(28)27(14)16(11)10-3-8(10)6-23/h1-2,4-5,8,10H,3,7H2/t8-,10+/m0/s1 |
Clé InChI |
GPMGDUIAVSFGGH-WCBMZHEXSA-N |
SMILES |
ClC(C=C1)=C([C@H]2[C@@H](C2)C#N)N3C1=NC(CN4C(Cl)=CC(C(F)(F)F)=N4)=CC3=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GNE-5729; GNE 5729; GNE5729. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


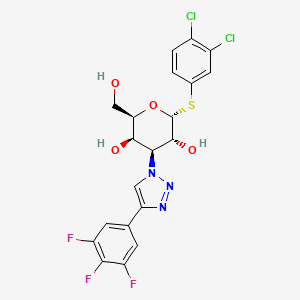
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)
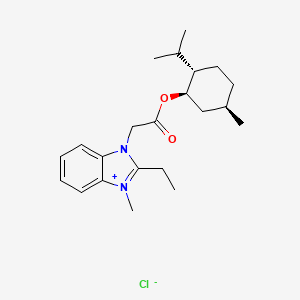
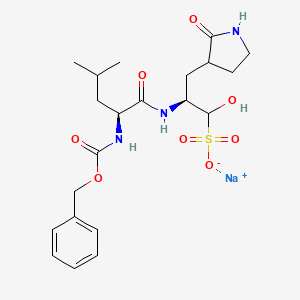
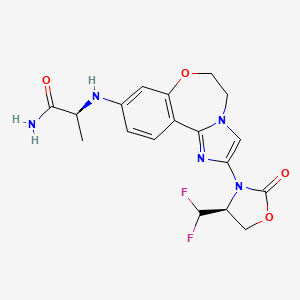
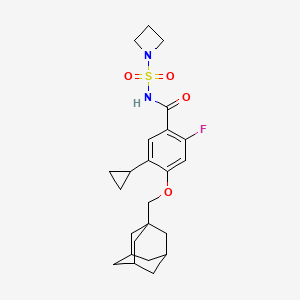
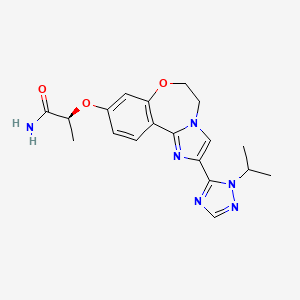
![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B607619.png)
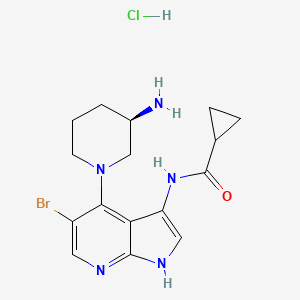
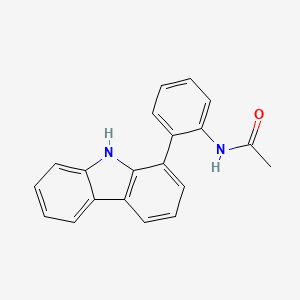
![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one;2,2,2-trifluoroacetic acid](/img/structure/B607628.png)
